Tert-butyl(4-fluoro-3-nitrophenoxy)dimethylsilane
Overview
Description
Tert-butyl(4-fluoro-3-nitrophenoxy)dimethylsilane is a chemical compound with the molecular formula C12H18FNO3Si and a molecular weight of 271.36 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluoro group, a nitro group, and a dimethylsilane moiety attached to a phenoxy ring. It is a fluorinated compound known for its unique reactivity and selectivity, making it valuable in various chemical applications .
Preparation Methods
The synthesis of tert-butyl(4-fluoro-3-nitrophenoxy)dimethylsilane typically involves the reaction of 4-fluoro-3-nitrophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Tert-butyl(4-fluoro-3-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and nitro groups on the phenoxy ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The phenoxy ring can undergo oxidation reactions to form quinone derivatives.
Scientific Research Applications
Tert-butyl(4-fluoro-3-nitrophenoxy)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated compounds.
Medicine: Fluorinated compounds are often used in drug discovery and development due to their enhanced metabolic stability and bioavailability. This compound can be used as a precursor in the synthesis of potential pharmaceutical agents.
Mechanism of Action
The mechanism of action of tert-butyl(4-fluoro-3-nitrophenoxy)dimethylsilane is primarily determined by its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The tert-butyl and dimethylsilane groups provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Tert-butyl(4-fluoro-3-nitrophenoxy)dimethylsilane can be compared with other similar compounds such as:
Tert-butyl(4-chloro-3-nitrophenoxy)dimethylsilane: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and selectivity in chemical reactions.
Tert-butyl(4-fluoro-3-aminophenoxy)dimethylsilane: This compound has an amino group instead of a nitro group, which can influence its chemical and biological properties.
Tert-butyl(4-fluoro-3-nitrophenoxy)trimethylsilane: This compound has a trimethylsilane group instead of a dimethylsilane group, which can affect its steric properties and reactivity.
Properties
IUPAC Name |
tert-butyl-(4-fluoro-3-nitrophenoxy)-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13)11(8-9)14(15)16/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZOXGCHQFHTRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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